molecular formula C23H29N5O B2635303 2-(4-(2-Methyl-3-phenyl-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazolin-9-yl)piperazin-1-yl)ethanol CAS No. 896803-70-6

2-(4-(2-Methyl-3-phenyl-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazolin-9-yl)piperazin-1-yl)ethanol

Cat. No. B2635303
CAS RN: 896803-70-6
M. Wt: 391.519
InChI Key: VNYPARHJACZIQX-UHFFFAOYSA-N
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Description

2-(4-(2-Methyl-3-phenyl-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazolin-9-yl)piperazin-1-yl)ethanol is a useful research compound. Its molecular formula is C23H29N5O and its molecular weight is 391.519. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Characterization

The compound of interest has been the subject of various synthesis and characterization studies aimed at exploring its potential applications in medicinal chemistry. For example, research has been conducted on the synthesis of s-Triazine-Based Thiazolidinones as antimicrobial agents, which involves similar quinazoline derivatives and showcases their relevance in drug discovery efforts due to their significant biological activities (Patel et al., 2012). Additionally, the synthesis of novel 1-(2-(4,5-dimethyl-2-phenyl-1H-imidazol-1-yl)ethyl)piperazine derivatives has been reported, which highlights the structural versatility and potential pharmacological properties of these compounds (Rajkumar et al., 2014).

Antimicrobial Activity

Research has also focused on evaluating the antimicrobial potential of quinazoline derivatives. A study on the synthesis of some 2,3-disubstituted quinazolones as possible anticonvulsants indicates that these compounds exhibit significant activity against various microbial strains, thus demonstrating their potential in antimicrobial therapy (Misra et al., 1978). Similarly, the synthesis and antibacterial evaluation of novel phenylthiazolyl quinazolin-4(3H)-one derivatives underscore the ongoing interest in quinazoline compounds for their antibacterial properties (Badwaik et al., 2009).

Biotransformation Studies

Further, biotransformation studies of quinazoline derivatives have been conducted to understand their metabolic profiles, which is crucial for drug development. For instance, the biotransformation of a novel 5-hydroxytryptamine (5-HT)1A agonist/5-HT3 antagonist quinazoline derivative has been investigated, revealing insights into its metabolism and potential therapeutic applications (Minato et al., 2008).

properties

IUPAC Name

2-[4-(2-methyl-3-phenyl-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazolin-9-yl)piperazin-1-yl]ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H29N5O/c1-17-21(18-7-3-2-4-8-18)22-24-20-10-6-5-9-19(20)23(28(22)25-17)27-13-11-26(12-14-27)15-16-29/h2-4,7-8,29H,5-6,9-16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNYPARHJACZIQX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN2C(=C1C3=CC=CC=C3)N=C4CCCCC4=C2N5CCN(CC5)CCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H29N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.